4-Tert-butylbenzamide
Overview
Description
Synthesis Analysis
The synthesis of 4-tert-butylbenzamide and its derivatives has been explored through various chemical routes. For example, the reaction between Ru2Cl(μ-O2CCH3)4 and molten p-tert-butylbenzamide forms Ru2Cl(μ-HNOCC6H4-p-CMe3)4, further processed to yield various complexes, demonstrating the compound's versatility in coordination chemistry (Barral et al., 1993). Another approach involved the annulation of 2-aminobenzamides and tert-butyl nitrite, showcasing a mild synthesis method for producing 1,2,3-benzotriazine-4-(3H)-ones (Yan et al., 2016).
Molecular Structure Analysis
The molecular structure of 4-tert-butylbenzamide derivatives has been elucidated through various analytical techniques. X-ray crystallography revealed the complex structures and bonding arrangements in compounds like the diruthenium(II, III) compounds derived from 4-tert-butylbenzamide, indicating a non-polar arrangement of the tert-butylbenzamidate ligands (Barral et al., 1993).
Chemical Reactions and Properties
4-Tert-butylbenzamide participates in various chemical reactions, illustrating its reactivity and potential as an intermediate in organic synthesis. For instance, N-tert-butyl-N-methyl-2-methoxybenzamide undergoes directed metalation, serving as a precursor for synthesizing complex molecules (Reitz & Massey, 1990). Additionally, self-assembly processes driven by NH⋅⋅⋅O hydrogen bonding have been observed in structures derived from 4-tert-butylbenzoic acid, indicating the compound's utility in designing molecular arrays (Armstrong et al., 2002).
Physical Properties Analysis
The physical properties of 4-tert-butylbenzamide and its derivatives have been studied extensively. Polymers derived from 4-tert-butylcatechol, for example, exhibit remarkable solubility and thermal stability, which are crucial for material applications (Hsiao et al., 2000). The low dielectric constants and high organosolubility of novel polyimides containing tert-butyl side groups highlight the impact of molecular design on material properties (Chern & Tsai, 2008).
Chemical Properties Analysis
The chemical properties of 4-tert-butylbenzamide derivatives have been explored in various contexts. Synthesis and structural elucidation of novel compounds like 4-tert-butylbenzohydrazone and its metal complexes reveal their potential in coordination chemistry and material science (Anarado et al., 2023). The study of polyimides derived from 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene demonstrates the influence of bulky tert-butyl substituents on polymer properties, such as solubility and thermal stability (Liaw & Liaw, 1996).
Scientific Research Applications
Antidiabetic Potential
4-Tert-butylbenzamide derivatives, such as SN158, show promise in diabetes treatment. SN158 activates peroxisome proliferator-activated receptors (PPAR)-α/γ, enhancing adipogenic differentiation in preadipocytes, fatty acid oxidation in hepatocytes, and glucose uptake in myotubes. It effectively lowers plasma glucose, triglycerides, and free fatty acids in ob/ob mice, indicating its potential as a therapeutic agent for type 2 diabetes and related metabolic disorders (Jung et al., 2017).
Enhanced Emission in Aggregates
Certain 4-Tert-butylbenzamide-based compounds, such as a phenylbenzoxazole-based compound, demonstrate aggregation-induced enhanced emission in solid-state, making them highly emissive. The enhancement is attributed to a three-dimensional #-shaped cross stacking between molecules, driven by specific C–H···π interaction and hydrogen bonds. This property is significant for applications in organic light-emitting diodes and other optoelectronic devices (Qian et al., 2012).
Molecular Recognition
4-Tert-butylbenzamide derivatives are useful in molecular recognition studies. For instance, their complexation with β-cyclodextrin derivatives has been studied, offering insights into molecular interactions crucial in drug design and supramolecular chemistry. Computational methods have been used to understand these interactions, demonstrating the diverse applications of 4-Tert-butylbenzamide in molecular recognition and binding studies (Beá et al., 2002).
Analytical Applications
4-Tert-butylbenzamide derivatives have been employed in the development of novel analytical methods. For example, a triamide ligand derived from tris-2-(aminoethyl)amine and 4-tert-butylbenzamide was used to investigate the complexation with adenosine-containing nucleotides. This study highlights their potential use in developing new sensors and analytical techniques (Qian et al., 2004).
Synthesis of Heterocycles
4-Tert-butylbenzamide derivatives are instrumental in the synthesis of various heterocyclic compounds. Their reactivity and specific properties facilitate the formation of complex molecular structures, useful in medicinal chemistry and material science. The synthesis of benzotriazine derivatives is one such example, showcasing the compound's role in creating structurally diverse molecules (Yan et al., 2016).
Material Science Applications
In material science, 4-Tert-butylbenzamide derivatives contribute to the development of novel materials with unique properties. For instance, they have been used in the synthesis of polyimides with low dielectric constants, high organosolubility, and excellent thermal stability. These materials have potential applications in electronics and aerospace industries (Chern & Tsai, 2008).
Environmental Applications
The compound's derivatives also find applications in environmental science. For instance, they have been used in the synthesis of novel adsorbents for the removal of organophosphorus pesticides from water. Such studies demonstrate the potential of 4-Tert-butylbenzamide derivatives in addressing environmental pollution and developing sustainable technologies (Kamboh et al., 2016).
Safety And Hazards
4-Tert-butylbenzamide is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H302, H315, H319, H335, which indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
4-tert-butylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPMBJSGYWWHAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022295 | |
Record name | p-(tert-Butyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butylbenzamide | |
CAS RN |
56108-12-4 | |
Record name | p-(tert-Butyl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056108124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-(tert-Butyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(TERT-BUTYL)BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-(TERT-BUTYL)BENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E7907Z6BM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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